molecular formula C12H10N2O2 B8741307 N-(6-Hydroxy-pyridin-3-yl)-benzamide CAS No. 548763-52-6

N-(6-Hydroxy-pyridin-3-yl)-benzamide

Cat. No.: B8741307
CAS No.: 548763-52-6
M. Wt: 214.22 g/mol
InChI Key: BCGUZPFECULOTN-UHFFFAOYSA-N
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Description

N-(6-Hydroxy-pyridin-3-yl)-benzamide is a benzamide derivative featuring a pyridine ring substituted with a hydroxyl group at the 6-position and an amide linkage to a benzoyl group. This compound belongs to a broader class of pyridinyl benzamides, which are studied for their diverse biological activities, including enzyme modulation (e.g., histone acetyltransferase (HAT) inhibition/activation) and antimicrobial properties .

Properties

CAS No.

548763-52-6

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-(6-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C12H10N2O2/c15-11-7-6-10(8-13-11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16)

InChI Key

BCGUZPFECULOTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CNC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly alter physicochemical and biological properties:

Compound Name Pyridine Substituent Key Properties/Activities Reference
N-(6-Hydroxy-pyridin-3-yl)-benzamide 6-OH Hypothetical: Enhanced solubility, H-bonding N/A
N-(6-Methylpyridin-2-yl)-benzamide (Compound 35) 6-CH3 Reduced polarity; used in SAR studies
N-(6-Methoxypyridin-3-yl)-benzamide (Compound 3k) 6-OCH3 Moderate lipophilicity; synthetic yield 88%
N-Pyridin-4-yl benzamide derivatives (CTPB) 4-pyridyl HAT activation; improved cell permeability
  • Hydroxyl vs. Methyl/Methoxy : The 6-OH group in the target compound may improve aqueous solubility compared to methyl (35) or methoxy (3k) analogs, which are more lipophilic. However, methoxy groups (e.g., 3k) are synthetically advantageous due to stability during reactions .
  • Positional Effects : Pyridin-3-yl derivatives (e.g., target compound) differ in steric and electronic interactions compared to pyridin-2-yl (35) or pyridin-4-yl (CTPB) isomers, influencing binding to biological targets .

Benzamide Substituent Modifications

Substituents on the benzamide moiety further diversify activity profiles:

Compound Name Benzamide Substituents Biological Activity Reference
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 4-Br, 3-F Not specified; used in SAR studies
N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide (Compound 1) Triazole-linked pyridine Antibacterial, antioxidant
2-Ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide (CTPB) 2-OEt, C15 alkyl chain HAT activation
  • Functional Group Additions : Triazole-linked benzamides (Compound 1) exhibit dual antibacterial and antioxidant activities, highlighting the role of heterocyclic extensions .

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